molecular formula C23H23ClO5 B12783011 5-Chloroisorotiorin CAS No. 27527-41-9

5-Chloroisorotiorin

Cat. No.: B12783011
CAS No.: 27527-41-9
M. Wt: 414.9 g/mol
InChI Key: QJSWSNAZIVGTFZ-UNSJDTSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloroisorotiorin can be synthesized through the biosynthetic pathways of fungi, particularly those belonging to the Penicillium genus. The biosynthesis involves the action of polyketide synthases (PKS), which catalyze the formation of the polyketide backbone.

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of fungal strains capable of producing this compound. The fungi are grown under controlled conditions, and the compound is extracted and purified from the fungal biomass. Advances in genetic engineering and fermentation technology have improved the yield and efficiency of this process .

Chemical Reactions Analysis

Types of Reactions

5-Chloroisorotiorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .

Mechanism of Action

The mechanism of action of 5-chloroisorotiorin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Sclerotiorin: Another chlorinated azaphilone with similar biological activities.

    Isochromophilone VI: A related compound with a similar core structure but different functional groups.

    Ochrephilone: Another polyketide with comparable properties.

Uniqueness

5-Chloroisorotiorin stands out due to its unique combination of functional groups and its potent biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications .

Properties

CAS No.

27527-41-9

Molecular Formula

C23H23ClO5

Molecular Weight

414.9 g/mol

IUPAC Name

(6aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23+/m0/s1

InChI Key

QJSWSNAZIVGTFZ-UNSJDTSZSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl

Origin of Product

United States

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